molecular formula C21H23N3OS B2855941 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034292-51-6

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide

Cat. No. B2855941
CAS RN: 2034292-51-6
M. Wt: 365.5
InChI Key: MUGRVDAEFMAYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is a potential drug candidate due to its unique properties and potential applications in the field of medicine.

Scientific Research Applications

Antimicrobial Activity

Compounds with an imidazole ring, similar to the pyrazole ring in the compound of interest, are known for their antimicrobial properties. They can be synthesized to target a variety of pathogens, including bacteria and fungi. For instance, derivatives have been shown to possess antibacterial and antifungal activities, which could be explored for the development of new antimicrobial agents .

Anti-Tubercular Potential

Pyrazole derivatives have been evaluated for their potential against Mycobacterium tuberculosis. Compounds with structural similarities to the one mentioned have demonstrated potent anti-tubercular activity, suggesting that further research could lead to new treatments for tuberculosis .

Anti-Inflammatory and Analgesic Effects

The pyrazole moiety is a common feature in many anti-inflammatory and analgesic drugs. Research into similar compounds has indicated that they can be effective in reducing inflammation and pain, which could be applicable to the compound .

Anticancer Properties

Imidazole and pyrazole derivatives have been studied for their anticancer properties. These compounds can be designed to interfere with the proliferation of cancer cells, potentially leading to new therapeutic options for cancer treatment .

Antiviral Applications

Some imidazole-containing compounds have shown antiviral activities. By extension, it’s possible that the compound could be modified to enhance its interaction with viral proteins, offering a pathway for the development of new antiviral drugs .

Antidiabetic Activity

Compounds with an imidazole or pyrazole ring have been reported to exhibit antidiabetic effects. This suggests that the compound could be investigated for its potential to regulate blood sugar levels and treat diabetes .

Antioxidant Effects

The presence of nitrogen in the heterocyclic ring structure, as seen in imidazole and pyrazole compounds, often contributes to antioxidant properties. These compounds can neutralize free radicals, which may be beneficial in preventing oxidative stress-related diseases .

Gastroprotective Effects

Imidazole derivatives like omeprazole are well-known for their gastroprotective effects, used in the treatment of ulcers and gastroesophageal reflux disease. The compound , with its similar structure, could be explored for similar applications .

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-15-20(17-9-5-4-6-10-17)16(2)24(23-15)14-13-22-21(25)18-11-7-8-12-19(18)26-3/h4-12H,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGRVDAEFMAYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2SC)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide

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